(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
CAS No.: 1281025-81-7
Cat. No.: VC3378158
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.76 g/mol
* For research use only. Not for human or veterinary use.
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride - 1281025-81-7](/images/structure/VC3378158.png)
Specification
CAS No. | 1281025-81-7 |
---|---|
Molecular Formula | C14H19ClN2O3 |
Molecular Weight | 298.76 g/mol |
IUPAC Name | (4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride |
Standard InChI | InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H |
Standard InChI Key | BYDCDMVYQLUEKO-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl |
Canonical SMILES | C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl |
Introduction
Structural Relationships to Other Compounds
The (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride shares significant structural similarities with several pharmacologically relevant compounds, particularly those containing the 2,3-dihydrobenzo[b] dioxin scaffold. Understanding these structural relationships provides valuable context for predicting potential biological activities and applications of the compound.
One of the most notable structurally related compounds is Doxazosin, an established pharmaceutical agent used clinically for the treatment of hypertension and benign prostatic hyperplasia. Doxazosin contains the 2,3-dihydrobenzo[b] dioxin-2-yl moiety coupled with a piperazine ring, rather than the 4-aminopiperidine found in our compound of interest . Specifically, the (R)-isomer of Doxazosin is identified as [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone .
Another structurally related compound mentioned in the search results is a JNK3 inhibitor designated as compound 35b, formally named (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone. This compound demonstrates potent JNK3 inhibitory activity (IC50 = 9.7 nM) and exhibits neuroprotective effects against Aβ-induced neuronal cell death .
Table 3: Structural Comparison of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride with Related Compounds
Analytical Technique | Information Provided | Key Expected Features |
---|---|---|
1H NMR | Proton environment and count | Aromatic protons (δ 6.8-7.2 ppm), methylene/methine protons (δ 4.0-5.0 ppm), piperidine protons (δ 1.5-3.5 ppm) |
13C NMR | Carbon framework | Carbonyl carbon (δ 165-175 ppm), aromatic carbons (δ 115-150 ppm), aliphatic carbons |
IR Spectroscopy | Functional groups | N-H, C=O, C-O, aromatic C=C stretching bands |
Mass Spectrometry | Molecular weight confirmation | Molecular ion and characteristic fragmentation patterns |
HPLC | Purity assessment | Retention time dependent on specific method |
X-ray Crystallography | 3D structural confirmation | Bond lengths, angles, and crystal packing arrangement |
The application of these analytical techniques in combination would provide comprehensive characterization of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride, enabling confident identity confirmation and quality assessment for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume